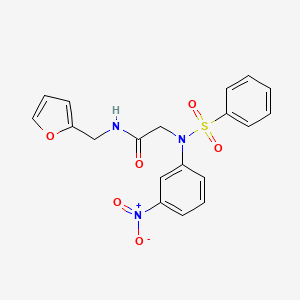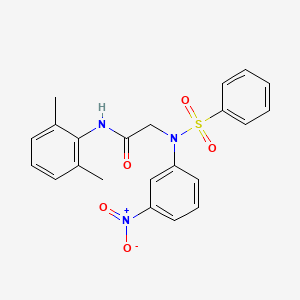![molecular formula C21H21N3O3S B3456574 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456574.png)
2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It was first synthesized by Bristol-Myers Squibb in 2003 and has since been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
BMS-345541 acts as a selective inhibitor of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activation of the this compound complex, BMS-345541 prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and downregulation of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-345541 is its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which makes it a valuable tool for studying the NF-κB pathway. It has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of BMS-345541 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BMS-345541, including:
1. Further preclinical and clinical studies to evaluate its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
2. Development of more potent and selective inhibitors of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which could have greater therapeutic efficacy and fewer adverse effects.
3. Exploration of the potential use of BMS-345541 in combination with other drugs or therapies, to enhance its therapeutic efficacy.
4. Investigation of the role of the NF-κB pathway in various diseases, to identify new targets for drug development.
In conclusion, BMS-345541 is a promising small molecule inhibitor of the this compound complex, with potential applications in the treatment of various diseases. Its selectivity and low toxicity make it a valuable tool for studying the NF-κB pathway, and further research is needed to explore its full therapeutic potential.
Applications De Recherche Scientifique
BMS-345541 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is involved in the regulation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Propriétés
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-9-3-2-4-10-17)20-13-6-5-12-19(20)21(25)23-15-18-11-7-8-14-22-18/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELFRNLZSIHWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456496.png)
![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![methyl 2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzoate](/img/structure/B3456514.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)



![N-benzyl-N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B3456548.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3456560.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B3456586.png)
![N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456593.png)
